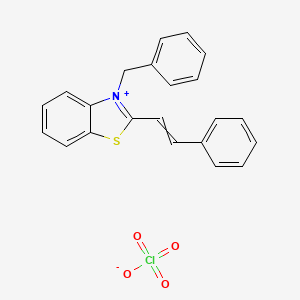
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the class of benzothiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of benzyl chloride with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with perchloric acid. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of benzothiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-1,3-benzothiazolium perchlorate
- 3-Phenylethenyl-1,3-benzothiazolium perchlorate
- Benzothiazolium salts with different substituents
Uniqueness
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate stands out due to its unique combination of benzyl and phenylethenyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit superior biological activity and potential for use in advanced materials.
Eigenschaften
CAS-Nummer |
113395-53-2 |
|---|---|
Molekularformel |
C22H18ClNO4S |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C22H18NS.ClHO4/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;2-1(3,4)5/h1-16H,17H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QXEPSVDHMUJAQS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


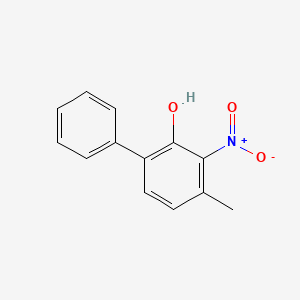
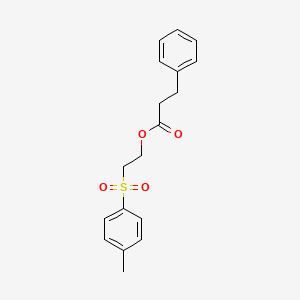
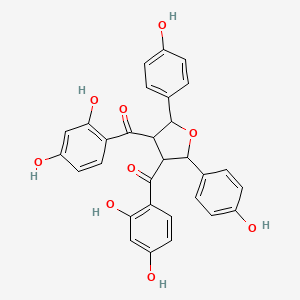
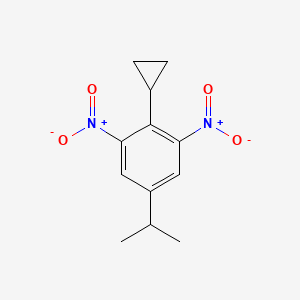
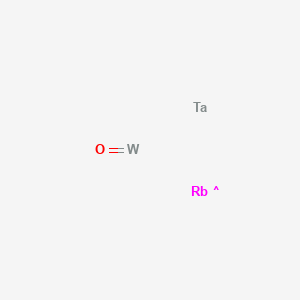
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
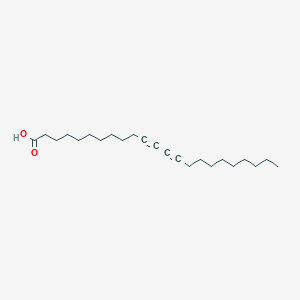
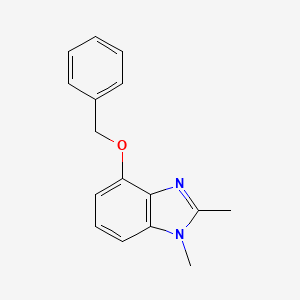
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
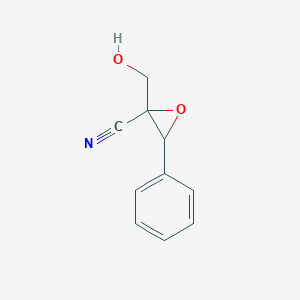
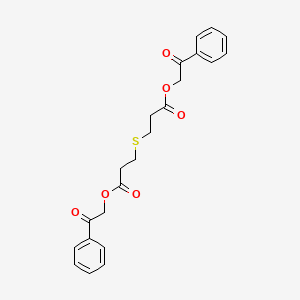
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
